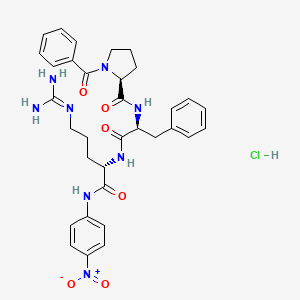

Bz-Pro-Phe-Arg-Pna hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Pro-Phe-Arg-Pna hydrochloride typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Deprotection: The protecting groups on the amino acids are removed using reagents such as TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.

The final product, this compound, is obtained by reacting the peptide with p-nitroaniline and hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of a compound with high purity and activity.

Analyse Des Réactions Chimiques

Types of Reactions

Bz-Pro-Phe-Arg-Pna hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties.

Common Reagents and Conditions

Proteases: Enzymes such as thrombin, kallikrein, and other serine proteases.

Buffers: Commonly used buffers include Tris-HCl and phosphate-buffered saline (PBS) to maintain the optimal pH for enzyme activity.

Temperature: Reactions are typically conducted at physiological temperatures (37°C).

Major Products

The primary product of the hydrolysis reaction is p-nitroaniline, which absorbs light at 405 nm, allowing for easy spectrophotometric detection and quantification .

Applications De Recherche Scientifique

Applications Overview

Bz-Pro-Phe-Arg-pNA·HCl is utilized in several key areas:

-

Enzyme Activity Assays

- This compound acts as a substrate for proteolytic enzymes, facilitating the measurement of enzyme kinetics and mechanisms. It is particularly effective for studying enzymes such as plasma kallikrein and trypsin, which are crucial in various physiological processes.

-

Drug Development

- In pharmaceutical research, Bz-Pro-Phe-Arg-pNA·HCl aids in the design of peptide-based drugs. By providing insights into structure-activity relationships (SAR), it helps optimize therapeutic efficacy and safety profiles.

-

Biochemical Research

- The compound is instrumental in exploring protein interactions, signaling pathways, and cellular processes. Its ability to mimic natural substrates allows researchers to dissect complex biological mechanisms effectively.

-

Diagnostic Applications

- Bz-Pro-Phe-Arg-pNA·HCl is used in diagnostic tests to quantify specific enzyme levels in biological samples. This application is vital for early disease detection and monitoring of conditions related to enzyme dysfunction.

-

Educational Purposes

- In academic settings, this compound serves as a practical tool for teaching peptide chemistry and enzymology, providing students with hands-on experience in biochemical techniques.

Enzyme Activity Assays

In a study assessing the inhibition of coagulation proteases, Bz-Pro-Phe-Arg-pNA·HCl was employed as a chromogenic substrate to evaluate the activity of human plasma kallikrein. The results demonstrated that varying concentrations of inhibitors significantly influenced the hydrolysis rate of the substrate, allowing for precise quantification of enzyme activity .

Drug Development Insights

Research involving Bz-Pro-Phe-Arg-pNA·HCl has revealed its potential in developing anticoagulant therapies. Synthetic peptides based on this compound were shown to inhibit coagulation pathways without affecting hemostatic parameters, highlighting its role in creating safer therapeutic options .

Diagnostic Utilization

A diagnostic assay utilizing Bz-Pro-Phe-Arg-pNA·HCl was developed to detect elevated levels of specific proteases in patients with thrombotic disorders. This assay demonstrated high sensitivity and specificity, making it a valuable tool for clinical diagnostics .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Enzyme Activity Assays | Substrate for proteolytic enzymes | Effective for measuring enzyme kinetics |

| Drug Development | Insights into peptide-based drug design | Optimized therapeutic efficacy |

| Biochemical Research | Studying protein interactions and signaling pathways | Enhanced understanding of cellular processes |

| Diagnostic Applications | Detection of specific enzyme levels in biological samples | High sensitivity and specificity in assays |

| Educational Purposes | Teaching tool for peptide chemistry and enzymology | Hands-on experience for students |

Mécanisme D'action

The mechanism by which Bz-Pro-Phe-Arg-Pna hydrochloride exerts its effects involves its cleavage by specific proteases. The peptide bond between the arginine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, providing a measure of protease activity. The molecular targets are the active sites of proteases, where the substrate binds and undergoes catalysis .

Comparaison Avec Des Composés Similaires

Bz-Pro-Phe-Arg-Pna hydrochloride is unique due to its specific sequence and chromogenic properties. Similar compounds include:

N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride: Another chromogenic substrate with a different peptide sequence, used for similar applications.

Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride: A fluorogenic substrate used for detecting protease activity with higher sensitivity due to its fluorescent properties.

D-Ile-Pro-Arg p-nitroanilide dihydrochloride: A substrate with a different amino acid sequence, providing alternative specificity for different proteases.

These compounds share similar applications but differ in their peptide sequences and detection methods, offering researchers a range of tools for studying protease activity.

Activité Biologique

Bz-Pro-Phe-Arg-pNA hydrochloride, a synthetic chromogenic substrate, is primarily utilized in biochemical assays to investigate protease activity. This compound is particularly significant in studying various serine proteases, including thrombin, trypsin, and cruzipain. The hydrolysis of Bz-Pro-Phe-Arg-pNA releases p-nitroaniline, which can be quantitatively measured, making it a valuable tool in both research and clinical diagnostics.

- Molecular Formula : C₃₃H₃₉ClN₈O₆

- Molecular Weight : 679.18 g/mol

- CAS Number : 59188-28-2

Bz-Pro-Phe-Arg-pNA acts as a substrate for specific proteolytic enzymes. Upon cleavage of the peptide bond by these enzymes, p-nitroaniline is released, leading to a measurable color change that correlates with enzymatic activity. This reaction can be monitored spectrophotometrically, allowing researchers to quantify enzyme activity and study enzyme kinetics effectively .

Applications in Research and Diagnostics

The compound has several notable applications:

- Protease Activity Measurement : It serves as a substrate for various serine proteases, enabling the assessment of enzyme kinetics and activity.

- Diagnostic Marker : Bz-Pro-Phe-Arg-pNA has been identified as a specific marker for thrombocytopenia, aiding in the diagnosis of this condition.

- Biochemical Research : Studies involving this substrate have focused on its interactions with different proteases, providing insights into their mechanisms and functions .

Comparative Analysis with Other Substrates

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzoyl-Glycine-Valine-Arginine-p-nitroanilide | C₃₃H₄₁N₇O₆ | Specificity towards different proteases |

| N-Benzoyl-Pro-Phe-Valine-Arginine-p-nitroanilide | C₃₃H₄₁N₇O₆ | Used for studying thrombin-like enzymes |

| D-Proline-Phenylalanine-Arginine-p-nitroanilide | C₂₉H₃₅ClN₈O₆ | Colorimetric substrate specifically for plasma kallikrein |

Bz-Pro-Phe-Arg-pNA is distinguished by its specific interaction with plasma kallikrein and its application as a diagnostic marker for thrombocytopenia, which sets it apart from other chromogenic substrates .

Study on Staphylococcus aureus Biofilm Integrity

In a study examining the role of proteases in biofilm formation by Staphylococcus aureus, Bz-Pro-Phe-Arg-pNA was utilized to measure protease activity in spent media. The results indicated that specific proteases cleaved the substrate, affecting biofilm integrity. This highlights the compound's utility in understanding bacterial behavior and potential therapeutic targets .

Coagulation Studies

Bz-Pro-Phe-Arg-pNA has also been employed in coagulation assays to evaluate the effects of various inhibitors on protease activity. In experiments measuring bovine trypsin activity, hydrolysis of the substrate was monitored spectrophotometrically at 405 nm, demonstrating its effectiveness in assessing anticoagulant properties .

Propriétés

IUPAC Name |

1-benzoyl-N-[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N8O6.ClH/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23;/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYWLWIIQPDFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585085 | |

| Record name | 1-Benzoylprolylphenylalanyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59188-28-2 | |

| Record name | 1-Benzoylprolylphenylalanyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.